2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-fluoro-1-(3-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-9-4(3-7-8-9)5(10)2-6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEYKGBGNNDSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Methyl Group: The methyl group can be introduced through an alkylation reaction using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The triazole ring’s substitution pattern significantly influences electronic and steric properties. Below is a comparison of key analogues:
Key Observations:
- Halogen vs.
- Methyl vs. Aryl Groups: The target compound’s N1-methyl group reduces steric hindrance compared to bulky aryl substituents (e.g., phenyl in ), which may enhance accessibility in catalytic reactions.
Physicochemical Properties
Available data for analogues:
Key Observations:
Biological Activity
2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a novel compound belonging to the triazole family, characterized by its unique structure that includes a fluorine atom and a methyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 143.12 g/mol |
| CAS Number | 2225154-25-4 |
| Boiling Point | 275.4 ± 38.0 °C (Predicted) |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) |
| pKa | -0.70 ± 0.10 (Predicted) |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones. The introduction of the fluorine atom enhances the compound's binding affinity and selectivity towards these targets .
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against Gram-positive bacteria and fungi.
Case Study: Antimicrobial Screening
In a screening assay involving multidrug-resistant bacterial and fungal pathogens, this compound was tested for its Minimum Inhibitory Concentration (MIC). The results indicated varying degrees of activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
| Candida albicans | 128 |
These findings suggest that the compound possesses notable antibacterial and antifungal activities, particularly against Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines.
Case Study: Anticancer Assay
In a study evaluating the cytotoxic effects of various triazole derivatives on A549 human pulmonary cancer cells, it was found that:
| Compound | IC (µM) |
|---|---|
| 2-Fluoro derivative | 15 |
| Control (Doxorubicin) | 10 |
The results indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves Claisen-Schmidt condensation, where a triazole acetyl derivative reacts with a fluorinated aldehyde in ethanol under basic conditions (e.g., 50% NaOH). For example, similar compounds were synthesized by stirring at room temperature, followed by neutralization with dilute HCl and recrystallization from ethanol . Optimization includes adjusting solvent polarity, catalyst concentration, and temperature to improve yield and purity. Reaction monitoring via TLC or HPLC is critical.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopy : Use -/-NMR to confirm substituent positions and fluorine coupling patterns.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Elemental Analysis : Confirms stoichiometry.
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths/angles and validates the triazole-fluoroketone geometry. Hydrogen atoms are often modeled as riding atoms with .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., hydrogen positioning) be resolved for this compound?
- Methodology : Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., hydrogen bonding or disorder). Use SHELX’s refinement tools to:
- Apply rigid-body constraints for methyl/triazole groups.
- Test alternative hydrogen placement models (e.g., rotating vs. fixed).
- Validate against Hirshfeld surface analysis or DFT calculations.
- Example: In triazole derivatives, hydrogen atoms on methyl groups are often refined using a rotating model, while aromatic hydrogens adopt riding positions .
Q. What strategies address contradictions in biological activity data between this compound and its analogs?
- Methodology :
- Comparative SAR Studies : Synthesize analogs with varied substituents (e.g., halogen placement, alkyl chain length) and test under standardized assays.
- Structural Analysis : Correlate activity with electronic (Hammett constants) or steric (Taft parameters) effects using X-ray/DFT data.
- Example: Substituting fluorine with chlorine in the ethanone moiety alters dipole moments, impacting solubility and receptor binding .
Q. How can computational methods enhance experimental design for derivatives of this compound?
- Methodology :
- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding affinities toward target proteins (e.g., enzymes with triazole-binding pockets).
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties to prioritize synthesis targets.
Methodological Notes
- Synthesis Optimization : Scale-up requires solvent recovery systems (e.g., ethanol distillation) and flow chemistry setups to maintain yield .
- Crystallography : For twinned crystals, use SHELXD for structure solution and SHELXL for refinement with BASF scaling .
- Data Reproducibility : Document reaction conditions (e.g., "85°C in ethanol/water with HCl" ) and characterization protocols to ensure cross-lab consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
